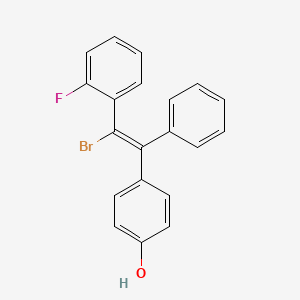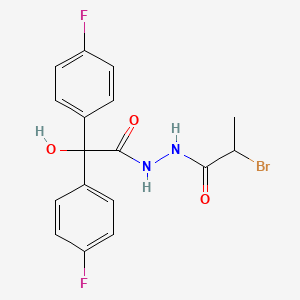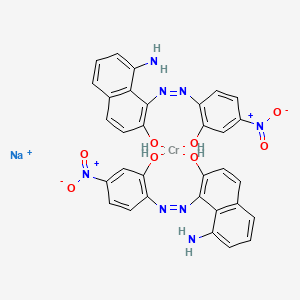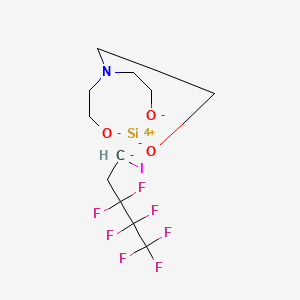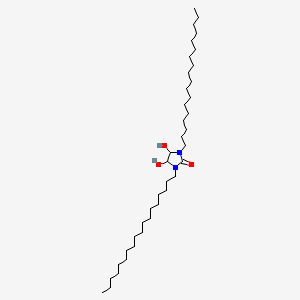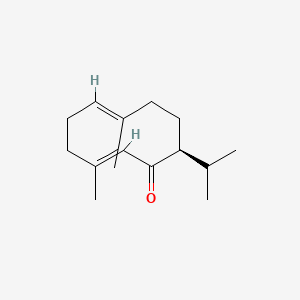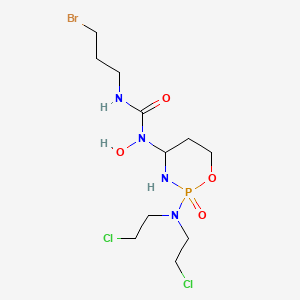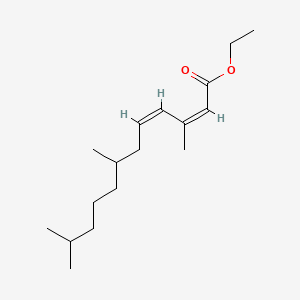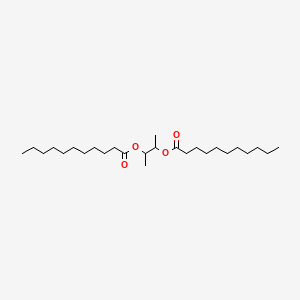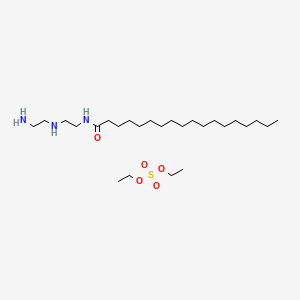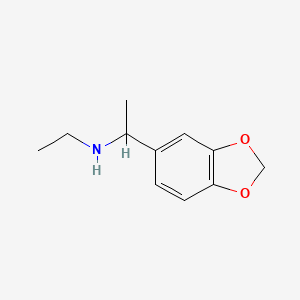
3,4-Methylenedioxyethylamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxyethylamphetamine, also known as MDEA, is a psychoactive drug belonging to the substituted amphetamine and substituted methylenedioxyphenethylamine classes. It is known for its empathogenic effects, which means it can enhance feelings of empathy and emotional closeness. MDEA is structurally similar to other well-known compounds like 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxyethylamphetamine typically involves the following steps:
Formation of the Methylenedioxy Ring: This is achieved by reacting safrole or isosafrole with a halogenating agent to form 3,4-methylenedioxyphenyl-2-propanone.
Reductive Amination: The intermediate is then subjected to reductive amination using ethylamine and a reducing agent like sodium cyanoborohydride to yield this compound .
Industrial Production Methods: Industrial production methods for MDEA are similar to those used for other substituted amphetamines. These methods often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Methylenedioxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: MDEA can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert MDEA to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the MDEA molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Methylenedioxyethylamphetamine has been studied for various scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine.
Medicine: Investigated for potential therapeutic uses in psychotherapy, particularly for conditions like post-traumatic stress disorder (PTSD).
Industry: Used in the synthesis of other chemical compounds and as a research tool in pharmacology
Wirkmechanismus
3,4-Methylenedioxyethylamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release into the synaptic cleft, enhancing neurotransmission and producing empathogenic and psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxymethamphetamine (MDMA): Known for its strong empathogenic and stimulant effects.
3,4-Methylenedioxyamphetamine (MDA): Has both empathogenic and psychedelic properties.
3,4-Methylenedioxypropylamphetamine (MDPA): Similar in structure but with different pharmacological effects.
Uniqueness of MDEA: MDEA is unique in its balance of empathogenic and stimulant effects, which are generally milder and shorter-lasting compared to MDMA. This makes it a potential alternative for individuals who may not respond well to MDMA or who require a different therapeutic profile .
Eigenschaften
CAS-Nummer |
121734-66-5 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-ethylethanamine |
InChI |
InChI=1S/C11H15NO2/c1-3-12-8(2)9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,3,7H2,1-2H3 |
InChI-Schlüssel |
UOKBMEQKXXANRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


